molecular formula C12H17N3O2 B15171715 4-Benzyl-N-hydroxypiperazine-1-carboxamide CAS No. 919996-66-0

4-Benzyl-N-hydroxypiperazine-1-carboxamide

Cat. No.: B15171715
CAS No.: 919996-66-0
M. Wt: 235.28 g/mol
InChI Key: CAPUVDCDOUQVDU-UHFFFAOYSA-N
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Description

4-Benzyl-N-hydroxypiperazine-1-carboxamide is a chemical compound with the CAS number 919996-66-0 and a molecular formula of C12H17N3O2 . It has a molecular weight of 235.28 g/mol . The presence of the hydroxypiperazine carboxamide moiety in its structure suggests potential utility in pharmaceutical and chemical research, particularly in the synthesis of more complex molecules or as a building block in medicinal chemistry efforts. Compounds with similar N-hydroxy carboxamide functional groups are often investigated for their metal-chelating properties, which can be relevant in the development of enzyme inhibitors. Researchers are encouraged to consult the current scientific literature for specific applications of this compound. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919996-66-0

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-benzyl-N-hydroxypiperazine-1-carboxamide

InChI

InChI=1S/C12H17N3O2/c16-12(13-17)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,13,16)

InChI Key

CAPUVDCDOUQVDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NO

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Benzyl N Hydroxypiperazine 1 Carboxamide and Its Analogues

Strategic Approaches to the Piperazine (B1678402) Core Synthesis

The piperazine scaffold is a common motif in a vast number of biologically active compounds and approved drugs. mdpi.com Consequently, numerous synthetic strategies have been developed for its construction and functionalization.

The de novo synthesis of the piperazine ring often involves cyclization reactions of linear diamine precursors. mdpi.com This approach allows for the introduction of substituents at various positions on the ring, providing access to a wide range of analogues.

One common strategy involves the double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which can then undergo stereoselective catalytic reductive cyclization to yield substituted piperazines. mdpi.com Another approach utilizes a palladium-catalyzed cyclization of propargyl units with diamine components, affording highly substituted piperazines with good yields and high stereochemical control. organic-chemistry.org

Other notable cyclization methods include:

Intramolecular Hydroamination: This method, particularly effective for 2,6-disubstituted piperazines, involves the cyclization of substrates prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org

Wacker-type Aerobic Oxidative Cyclization: A base-free palladium catalyst can be used for the synthesis of six-membered nitrogen heterocycles from alkenes. organic-chemistry.org

Photoredox Catalysis: Organic photoredox catalysis enables the synthesis of a broad range of piperazines through the cyclization of in situ generated imines from carbonyl and amine condensation partners. organic-chemistry.org

Stannyl (B1234572) Amine Protocol (SnAP): Developed by Bode and coworkers, this convergent method utilizes the cyclization of imines generated from aldehydes and stannyl amine reagents to produce C-H functionalized piperazines. mdpi.com

Table 1: Comparison of Cyclization Strategies for Piperazine Ring Synthesis
Method Key Features Advantages Disadvantages
Reductive Cyclization of Dioximes Sequential double Michael addition of nitrosoalkenes to amines followed by catalytic hydrogenation. mdpi.com Access to polysubstituted piperazines. mdpi.com May require multiple steps.
Palladium-Catalyzed Cyclization Couples propargyl units with diamines. organic-chemistry.org High yields and stereocontrol. organic-chemistry.org Requires a palladium catalyst.
Intramolecular Hydroamination Diastereoselective cyclization of substrates from cyclic sulfamidates. organic-chemistry.org Good for 2,6-disubstituted piperazines. organic-chemistry.org Substrate synthesis can be multi-step.
Wacker-type Cyclization Aerobic oxidative cyclization of alkenes using a palladium catalyst. organic-chemistry.org Access to six-membered nitrogen heterocycles. organic-chemistry.org Requires a palladium catalyst.
Photoredox Catalysis Cyclization of in situ generated imines. organic-chemistry.org Operationally simple. organic-chemistry.org May require specific photocatalysts.
SnAP Chemistry Convergent synthesis from aldehydes and stannyl amine reagents. mdpi.com Access to C-H functionalized piperazines. mdpi.com Requires stoichiometric amounts of copper. mdpi.com

Once the piperazine core is formed, the introduction of the benzyl (B1604629) group is typically achieved through N-alkylation. A common and effective method is the reaction of piperazine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. nih.govgoogle.com

To achieve mono-N-benzylation, one of the nitrogen atoms of the piperazine ring is often protected with a suitable protecting group, like the tert-butyloxycarbonyl (Boc) group. mdpi.com After the benzylation of the unprotected nitrogen, the protecting group is removed to yield the desired N-benzylpiperazine. mdpi.com

Alternative strategies for N-alkylation include:

Reductive Amination: This method involves the reaction of piperazine with benzaldehyde (B42025) in the presence of a reducing agent.

Suzuki Coupling: An efficient method for constructing 4-benzyl piperidines and related structures has been described using a Suzuki coupling protocol, which could potentially be adapted for piperazine derivatives. organic-chemistry.org

Polymer-Supported Synthesis: A method for the liquid-phase combinatorial synthesis of benzylpiperazines has been reported, which utilizes nucleophilic benzylic substitution on a polymer support. nih.gov

Table 2: N-Benzylation Strategies for Piperazines
Method Reagents Key Features
Direct Alkylation Benzyl halide (e.g., benzyl bromide) and a base. nih.govgoogle.com A straightforward and common method.
Protected Alkylation N-Boc-piperazine, benzyl halide, base, followed by deprotection. mdpi.com Allows for selective mono-benzylation.
Reductive Amination Benzaldehyde and a reducing agent. An alternative to direct alkylation.
Suzuki Coupling N-Boc 4-methylene piperidine (B6355638), hydroboration, PdCl2dppf, and an aryl halide. organic-chemistry.org Potentially adaptable for N-benzylpiperazines.
Polymer-Supported Synthesis Polymer-supported piperazine and a benzylating agent. nih.gov Useful for creating libraries of compounds.

Introduction of the N-Hydroxyl Moiety into the Piperazine Ring

The introduction of the N-hydroxyl group is a critical step in the synthesis of 4-Benzyl-N-hydroxypiperazine-1-carboxamide. This can be achieved through several methods, primarily involving hydroxylamine-based coupling or the oxidation of amine precursors.

Direct N-O bond formation is a key strategy for introducing the hydroxylamine (B1172632) functionality. nih.gov One approach involves the reaction of a piperazine-derived magnesium amide with a monoperoxyacetal, such as 2-methyltetrahydropyranyl (MTHP) monoperoxyacetal, to afford the corresponding hydroxylamine. nih.gov This method has been successfully applied on a multigram scale.

While less common for direct N-hydroxylation of a pre-formed piperazine ring in the context of this specific compound, hydroxylamine and its derivatives are crucial reagents in various amination reactions. rsc.org

The oxidation of the nitrogen atom of a secondary amine to a hydroxylamine is another viable route. The OH-initiated oxidation of piperazine has been studied, and it is known to proceed via both N-H and C-H abstraction. nih.govchemrxiv.org While the primary products are often cyclic imines and amides, under controlled conditions, the formation of N-hydroxy-piperazine derivatives could be a potential synthetic pathway. chemrxiv.org

N-oxidation of a related N-allyl derivative with an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) followed by a organic-chemistry.orgacs.org-Meisenheimer rearrangement has been used to prepare a key hydroxylamine precursor in a scalable manner. nih.gov

Formation of the Carboxamide Linkage at Position 1 of the Piperazine Ring

The final step in the synthesis of this compound is the formation of the carboxamide bond at the N-1 position of the piperazine ring. This is typically achieved through standard amide bond formation protocols.

One common method involves the reaction of the N-hydroxy-4-benzylpiperazine with a suitable carboxylic acid derivative, such as an acid chloride or an activated ester, in the presence of a coupling agent. For instance, solid-phase synthesis techniques have been developed for creating libraries of piperazine-2-carboxamide (B1304950) derivatives, where the amide bond is formed by reacting a resin-bound amine with a piperazine carboxylic acid scaffold using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIEA (N,N-diisopropylethylamine). 5z.com

Alternatively, the reaction of an N-hydroxy-4-benzylpiperazine with an isocyanate would also yield the desired carboxamide.

Table 3: Methods for Carboxamide Bond Formation
Method Reagents Key Features
Acylation with Acid Chloride N-hydroxy-4-benzylpiperazine, acid chloride, base. A classic and often efficient method.
Amide Coupling N-hydroxy-4-benzylpiperazine, carboxylic acid, coupling agent (e.g., HBTU, DIC), base (e.g., DIEA). 5z.com Widely used in peptide and medicinal chemistry, compatible with solid-phase synthesis.
Reaction with Isocyanate N-hydroxy-4-benzylpiperazine, isocyanate. A direct method for forming the carboxamide linkage.

Table of Compounds

Table 4: List of Chemical Compounds
Compound Name
This compound
N-benzylpiperazine
N-Boc-piperazine
Benzyl bromide
Benzyl chloride
Benzaldehyde
2-methyltetrahydropyranyl (MTHP) monoperoxyacetal
meta-chloroperoxybenzoic acid (mCPBA)
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
DIEA (N,N-diisopropylethylamine)

Amidation Reactions and Optimization of Coupling Reagents and Conditions

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation typically involves the coupling of a piperazine-1-carboxylic acid derivative with hydroxylamine or, more commonly, the reaction of 1-benzylpiperazine (B3395278) with an activated carbonyl source followed by reaction with hydroxylamine. The efficiency of these amidation reactions is highly dependent on the choice of coupling reagents and reaction conditions.

A variety of coupling reagents have been developed to facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate. researchgate.net Common classes include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com For the synthesis of piperazine amides, reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve yields and suppress side reactions like racemization. nih.govnih.gov Phosphonium reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. bachem.com5z.com

Optimization of reaction conditions is crucial for maximizing yield and purity. This involves the selection of an appropriate solvent, typically aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or N-methyl pyrrolidinone (NMP). nih.gov5z.com The choice of base is also important; non-nucleophilic organic bases such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are commonly employed to neutralize acids formed during the reaction without competing in the coupling process. 5z.com Temperature control is another key parameter, with many coupling reactions proceeding efficiently at room temperature, although lower temperatures may be required to minimize side reactions with particularly sensitive substrates. bachem.com

Table 1: Common Coupling Reagents for Piperazine Amide Synthesis
Coupling Reagent ClassExample ReagentCommon AdditiveKey Characteristics
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)Water-soluble urea (B33335) byproduct is easily removed; cost-effective. nih.gov
Phosphonium SaltsBOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateNoneHigh reactivity, good solubility, no guanylation side products. bachem.com
Aminium/Uronium SaltsHBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)NoneFast reaction times, high yields, commonly used in solid-phase synthesis. 5z.com
Aminium/Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)NoneHighly efficient, especially for sterically hindered couplings and N-methylated amino acids. bachem.com

Strategies for Selective Carboxylation and Subsequent Amide Formation

The synthesis of this compound requires the selective introduction of a carboxamide group at the N-1 position of the 1-benzylpiperazine core. A common strategy involves a two-step process: selective carboxylation followed by amide formation.

Selective carboxylation can be achieved by reacting 1-benzylpiperazine with a suitable carboxylating agent. Due to the symmetry of 1-benzylpiperazine, the two nitrogen atoms are chemically equivalent until the first substitution occurs. The introduction of the first group, the benzyl group, renders the two nitrogens distinct. The remaining N-H at position 1 is available for functionalization. This can be accomplished using reagents like phosgene, triphosgene, or chloroformates (e.g., ethyl chloroformate). For instance, reaction with ethyl chloroformate would yield N-benzyl-N'-ethoxycarbonylpiperazine. This intermediate can then be hydrolyzed to the corresponding carboxylic acid, N-benzylpiperazine-1-carboxylic acid. google.com

Once the carboxylic acid intermediate is obtained, it can be converted to the final N-hydroxycarboxamide. This is achieved through an amidation reaction with hydroxylamine (NH₂OH), utilizing the coupling reagents and optimized conditions described in the previous section. nih.gov An alternative route involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with hydroxylamine. google.com This sequence ensures that the functionalization occurs specifically at the desired nitrogen atom.

Regioselective Functionalization and Stereochemical Control in Piperazine Derivatives

While this compound is achiral, the development of its analogues often requires precise control over the placement and stereochemistry of substituents on the piperazine ring. This presents a significant synthetic challenge due to the difficulty in selectively functionalizing the C-H bonds of the saturated heterocyclic ring. nih.gov

Stereoselective Synthesis Approaches for Chiral this compound Stereoisomers

Creating chiral analogues of this compound necessitates the synthesis of enantiomerically pure substituted piperazine cores. Several strategies have been developed to achieve this. tmc.edu One effective method begins with readily available chiral starting materials, such as α-amino acids. rsc.org This approach allows for the construction of the piperazine ring with predefined stereocenters.

Another powerful technique is asymmetric catalysis. For example, the palladium-catalyzed asymmetric hydrogenation of substituted pyrazines or pyrazin-2-ols can produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperazines. rsc.org Diastereoselective alkylation is also a key strategy. In this method, a chiral auxiliary or an existing stereocenter on the piperazine ring directs the introduction of a new substituent to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. clockss.org For instance, the alkylation of a chiral piperazinone intermediate can proceed with high diastereoselectivity to introduce a second stereocenter in a trans configuration relative to the first. clockss.org

Table 2: Methodologies for Stereoselective Piperazine Synthesis
Synthetic ApproachDescriptionKey Features
Chiral Pool SynthesisUtilization of enantiomerically pure starting materials, such as α-amino acids, to construct the piperazine ring. rsc.orgStereochemistry is derived from the starting material; reliable and well-established.
Asymmetric CatalysisPalladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors to yield chiral piperazinones. rsc.orgHigh enantioselectivities (ee) and diastereoselectivities (de) can be achieved.
Diastereoselective AlkylationAn existing stereocenter directs the stereochemical outcome of an alkylation reaction to create a new stereocenter. clockss.orgEffective for creating specific diastereomers (e.g., trans-substituted piperazines).
Aza-Michael AdditionKey transformation involving an aza-Michael addition between a chiral diamine and a vinyl sulfonium (B1226848) salt. tmc.edursc.orgAllows for the construction of orthogonally protected, enantiopure 2-substituted piperazines.

Methods for Directing Substituent Position and Geometry on the Piperazine Ring

Controlling the position (regioselectivity) of substituents on the carbon framework of the piperazine ring is a formidable challenge. nih.gov Traditional syntheses often rely on building the ring from already substituted linear precursors, a lengthy process limited by the availability of starting materials. mdpi.com More advanced and attractive methods focus on the direct functionalization of the piperazine C-H bonds.

Transition metal catalysis has emerged as a powerful tool for regioselective C-H functionalization. Iridium-catalyzed reactions, for example, can achieve formal [3+3] cycloadditions of imines to produce C-substituted piperazines with high regio- and diastereoselectivity. nih.gov Another strategy involves the use of directing groups. A group temporarily attached to one of the piperazine nitrogens can direct a metal catalyst to a specific C-H bond (often at the α-carbon), enabling its selective functionalization. nih.gov While effective, this can sometimes lead to issues with regioselectivity if multiple C-H bonds are accessible. nih.gov

Other modern approaches include photoredox catalysis, which can facilitate the coupling of piperazines with various partners at the α-carbon. nih.gov The Stannyl Amine Protocol (SnAP) offers a convergent method for synthesizing C-functionalized piperazines from aldehydes and tin-substituted diamine reagents. encyclopedia.pub These methods provide novel avenues for creating structural diversity in piperazine-containing compounds that are not easily accessible through traditional means. encyclopedia.pub

Analytical Validation of Synthetic Intermediates and Final Compounds

The unambiguous structural confirmation of synthetic intermediates and the final this compound is essential. This is accomplished through a combination of spectroscopic techniques that provide detailed information about the molecular structure, connectivity, and functional groups.

Application of Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR: The spectrum of this compound would show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons, and complex, often broad, signals for the piperazine ring protons. nih.gov The protons on the piperazine ring often exhibit broadness at room temperature due to slow ring inversion on the NMR timescale. beilstein-journals.org Signals for the N-H and O-H protons of the hydroxamic acid group would also be present, though their chemical shift can be variable and they may be broad or exchange with D₂O.

¹³C NMR: The spectrum would display signals for the aromatic carbons, the benzylic carbon, the four distinct carbons of the piperazine ring, and a key signal for the amide carbonyl carbon (C=O) typically found in the δ 160-170 ppm range. nih.govbeilstein-journals.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AssignmentPredicted ¹H ShiftPredicted ¹³C Shift
Aromatic-CH (Benzyl)~7.2-7.4 (m, 5H)~127-130
Benzylic-CH₂~3.5 (s, 2H)~63
Piperazine-CH₂ (adjacent to N-benzyl)~2.4-2.6 (br, 4H)~53
Piperazine-CH₂ (adjacent to N-amide)~3.3-3.5 (br, 4H)~43-47
Amide C=ON/A~165-169
N-OHVariable, broadN/A

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. core.ac.uk High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. acgpubs.org Using soft ionization techniques like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of the benzyl group or cleavage of the piperazine ring, which helps to confirm the structure. core.ac.ukresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. bohrium.com The spectrum of this compound would exhibit several characteristic absorption bands:

A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. beilstein-journals.org

Broad absorption bands in the region of 3200-3400 cm⁻¹ for the N-H and O-H stretching vibrations of the hydroxamic acid moiety.

C-N stretching vibrations for the piperazine ring amines, typically found in the 1100-1200 cm⁻¹ region.

C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and aliphatic CH₂ groups (around 2800-3000 cm⁻¹). nih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and preparative isolation of this compound and its analogues. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of these compounds, ensuring accurate quantification of impurities and efficient purification.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

For routine purity analysis of this compound, reverse-phase HPLC is the most commonly employed method. unodc.org This technique separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a polar solvent mixture, typically consisting of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. unodc.org

Due to the polar nature of the N-hydroxy-piperazine-1-carboxamide moiety, careful method development is crucial to achieve adequate retention and sharp peak shapes. The presence of the benzyl group provides sufficient hydrophobicity for retention on a C18 column. A typical analytical method would involve a gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier concentration. This ensures the elution of both polar and nonpolar impurities.

To enhance peak shape and resolution, especially for basic compounds like piperazine derivatives, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. sielc.comsielc.com This helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and protonate the analyte, leading to more symmetrical peaks.

Detection is commonly performed using a UV detector. The benzyl group in this compound contains a chromophore that absorbs UV light, making it suitable for this detection method. For analogues lacking a suitable chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed. jocpr.com

A summary of a typical analytical RP-HPLC method for purity assessment is presented in the table below.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Isolation by Preparative HPLC

The principles of analytical RP-HPLC can be scaled up for the isolation and purification of this compound and its analogues on a preparative scale. sielc.com Preparative HPLC utilizes larger columns with the same stationary phase chemistry to handle higher sample loads. The goal is to isolate the compound of interest from unreacted starting materials, byproducts, and other impurities.

The mobile phase composition and gradient profile developed at the analytical scale are often adapted for preparative separations. However, to increase throughput, the sample is typically dissolved at a higher concentration and injected in larger volumes. Method optimization is critical to maximize the purity of the collected fractions while maintaining a reasonable separation time.

Fraction collection is triggered by the detector signal corresponding to the peak of the target compound. The collected fractions are then typically evaporated to remove the mobile phase solvents, yielding the purified compound. The purity of the isolated compound is subsequently verified by analytical HPLC.

Normal-Phase and HILIC Chromatography

While less common for this class of compounds, Normal-Phase Chromatography (NPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be valuable alternatives. In NPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode is particularly useful for separating isomers and highly polar compounds that show little or no retention in reverse-phase systems.

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique is well-suited for the separation of very polar compounds that are not adequately retained in reverse-phase chromatography.

Influence of the N-Benzyl Moiety on Biological Activity

The N-benzyl group is a significant pharmacophoric element in many biologically active compounds, and its presence in this compound derivatives is critical for their interaction with molecular targets. nih.govresearchgate.net

Modifications to the phenyl ring of the N-benzyl moiety can profoundly impact the biological activity of these derivatives. The introduction of various substituents, such as halogens, alkyl, aryl, and heteroaryl groups, can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for its target.

Research on related phenylpiperazine derivatives has demonstrated that the nature and position of substituents on the phenyl ring are critical in dictating biological activity. researchgate.net For instance, in a series of phenylpiperazine derivatives, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring was found to increase acaricidal activity. nih.gov Furthermore, a cyano group at the same position also proved effective for enhancing efficacy. nih.gov In another study on chalcone-piperazine hybrid compounds, the substitution of halogen atoms on the benzene ring had a significant impact on anti-tumor activity, with fluorine-substituted compounds showing the best activity. nih.gov It has been noted that para-substituents on the phenyl ring were more important for antiproliferative activities than meta-substituents. nih.gov

The following table summarizes the observed effects of various phenyl ring substitutions on the biological activity of related piperazine-containing compounds.

SubstituentPosition on Phenyl RingObserved Effect on Biological ActivityCompound SeriesReference
Fluorine2-positionIncreased acaricidal activityPhenylpiperazines nih.gov
Cyano2-positionIncreased acaricidal activityPhenylpiperazines nih.gov
Halogen (e.g., Fluorine)Para-positionEnhanced anti-tumor activityChalcone-piperazine hybrids nih.gov
-Para-positionGenerally more potent for antiproliferative activity compared to meta-positionUrsolic acid-piperazine-thiourea hybrids nih.gov

The spatial orientation and conformational flexibility of the benzyl group are crucial for optimal interaction with the binding site of a biological target. The N-benzyl moiety can adopt various conformations, and its ability to orient itself correctly within the binding pocket is a key determinant of ligand-target binding affinity. researchgate.net In many instances, the N-benzyl group serves as a hydrophobic anchor, fitting into a corresponding hydrophobic pocket on the target protein. nih.gov

The flexibility of the bond connecting the benzyl group to the piperazine nitrogen allows the phenyl ring to explore different spatial arrangements, which can be critical for achieving a high-affinity binding pose. Computational studies, such as molecular docking and molecular dynamics simulations, have been instrumental in elucidating the preferred binding modes of N-benzylpiperidine and N-benzylpiperazine derivatives, highlighting the importance of the benzyl moiety in establishing key interactions with amino acid residues within the target's active site. nih.gov For some receptors, the benzyl group is considered a key pharmacophoric element that contributes to essential cation-π and π-π interactions with the active sites of various targets. researchgate.net

Impact of Substitutions and Modifications on the Piperazine Heterocycle

While substitutions on the nitrogen atoms of the piperazine ring are more common in drug design, modifications at the carbon atoms, specifically at positions 2 and 3, can also have a significant impact on the molecule's properties. mdpi.com Introducing substituents at these positions can alter the ring's conformation and steric bulk, which in turn can affect how the molecule interacts with its biological target.

Although less explored, the introduction of substituents on the carbon atoms of the piperazine ring can influence the molecule's recognition by its biological target. researchgate.net The lack of structural diversity at the carbon atoms of the piperazine ring in many compound series represents an underexplored area in medicinal chemistry that holds potential for the development of new, more selective, and potent therapeutic agents. mdpi.com

The nitrogen atoms of the piperazine ring are key sites for chemical modification, and the nature of the substituents at these positions has profound pharmacological consequences. nih.govresearchgate.net In the case of this compound, the N1 nitrogen is part of the N-hydroxycarboxamide group, while the N4 nitrogen is substituted with the benzyl group.

Studies on related piperazine derivatives have shown that the basicity of the piperazine nitrogen atoms can be crucial for their interaction with biological targets. nih.gov For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nitrogen atom at the 1-position was found to be important for the expression of narcotic antagonist activity, while the nitrogen at the 4-position was essential for mu-opioid agonist activity. nih.gov The replacement of a piperazine ring with a piperidine ring, which has only one nitrogen atom, has been shown to significantly alter the affinity for certain receptors, highlighting the importance of the second nitrogen atom in the piperazine scaffold for specific biological activities. nih.gov

The following table provides examples of how variations in piperazine nitrogen substituents affect pharmacological activity in different compound classes.

Compound SeriesN1-SubstituentN4-SubstituentPharmacological ConsequenceReference
1-substituted 4-(1,2-diphenylethyl)piperazinesVarious1,2-diphenylethylN1 contributes to narcotic antagonist activity; N4 corresponds to mu-opioid agonist activity. nih.gov
Histamine (B1213489) H3/Sigma-1 Receptor LigandsReplacement of piperazine with piperidineSignificantly altered affinity for sigma-1 receptors while maintaining affinity for H3 receptors. nih.gov
Arylpiperazine DerivativesArylVarious heterocyclic amidesLoss of basicity at the N-atom connected to the aryl group did not negatively impact affinity for D2/D3 receptors. nih.gov

Significance of the N-Hydroxy Group for Bioactivity

The N-hydroxy group of the N-hydroxypiperazine-1-carboxamide moiety is a critical functional group that imparts unique biological properties to these molecules. This group is a key feature of hydroxamic acids, which are known to exhibit a wide range of biological activities. nih.govunl.ptacs.orgresearchgate.net

The primary mechanism through which the N-hydroxy group contributes to bioactivity is its ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). acs.org Many enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), are metalloenzymes that require a metal ion cofactor for their catalytic activity. The N-hydroxy group can coordinate with the metal ion in the active site of these enzymes, leading to their inhibition. nih.gov

The hydroxamic acid moiety typically coordinates with metal ions in a bidentate fashion through the carbonyl oxygen and the deprotonated hydroxyl group, forming a stable five-membered ring. researchgate.net This strong chelation is the basis for the potent inhibitory activity of many hydroxamic acid-based drugs.

Furthermore, the N-hydroxy group can also act as a nitric oxide (NO) donor. unl.pt Nitric oxide is an important signaling molecule involved in various physiological processes, and the ability of N-hydroxy compounds to generate NO may contribute to their pharmacological effects, such as vasodilator properties. unl.pt The introduction of a hydroxyl group on a nitrogen atom can also enhance the blood-brain barrier permeability of a molecule. nih.gov

Exploration of its Role in Chelation with Metal Ions in Enzyme Active Sites

The N-hydroxy-carboxamide moiety, also known as a hydroxamic acid group, is a key structural feature of this compound and is a well-established zinc-binding group (ZBG). This functionality plays a crucial role in the inhibition of metalloenzymes by chelating the catalytic metal ion in the enzyme's active site. lifechemicals.com Metalloenzymes, which constitute up to 40% of the proteome, utilize metal ions like zinc, copper, and iron to catalyze a wide range of biochemical reactions. lifechemicals.com

The inhibitory mechanism of hydroxamic acid-containing molecules involves the coordination of the metal ion, typically zinc (Zn²⁺), by the oxygen atoms of the carbonyl and hydroxyl groups of the hydroxamic acid. This bidentate chelation effectively displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity of the enzyme, thereby hindering its function. lifechemicals.comnih.gov This interaction is a cornerstone of the mechanism for many metalloenzyme inhibitors, including those targeting histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are often implicated in cancer. lifechemicals.com The development of inhibitors that target these enzymes often relies on incorporating a potent ZBG, like the hydroxamic acid in this compound, into a molecular scaffold that provides additional interactions with the active site. lifechemicals.comnih.gov

Contribution of Hydroxyl Group to Hydrogen Bonding Networks and Molecular Recognition

The hydroxyl group (-OH) of the hydroxamic acid functionality is fundamental to the molecule's interaction with its biological targets. Beyond its role in metal chelation, this group is a potent hydrogen bond donor. researchgate.netmdpi.com The ability to form hydrogen bonds is critical for molecular recognition and binding affinity. researchgate.netmdpi.com The high directionality of these interactions means that a significant gain in binding affinity can be achieved when the ligand's scaffold allows for a precise spatial fit within the target's binding site. researchgate.net

The introduction of a hydroxyl group can profoundly influence a molecule's properties by establishing strong interactions with the target binding sites. researchgate.netnih.gov It can participate in extended hydrogen bond networks, potentially increasing affinity by several orders of magnitude. researchgate.net However, this potential benefit is balanced by a high desolvation penalty; the energy required to remove the hydroxyl group from its interaction with water can reduce binding affinity if not compensated by strong interactions within the binding pocket. researchgate.net In the context of this compound, the hydroxyl group's ability to act as a hydrogen bond donor is crucial for anchoring the molecule in the correct orientation for optimal interaction with the enzyme's active site, complementing its role in metal chelation. mdpi.comnih.gov

Role of the Carboxamide Functionality in Target Binding

The carboxamide group (-C(=O)NH-) is a central component of the molecule, serving as a rigid and planar unit that influences both the structural and electronic properties of the compound. This functionality is a common feature in many biologically active molecules due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). These hydrogen bonding capabilities are vital for specific molecular recognition and high-affinity binding to biological targets.

Impact of Amide Bond Modifications and Bioisosteric Replacements

To improve properties such as metabolic stability, membrane permeability, and bioavailability, the amide bond is often replaced with bioisosteres. nih.gov Bioisosteric replacement is a strategy in medicinal chemistry used to switch functional groups while retaining or improving biological activity. nih.gov

Common bioisosteres for the amide bond in carboxamide derivatives include five-membered heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.gov These replacements can mimic the planarity and dipole moment of the amide group. nih.gov For instance, the replacement of an amide with an oxadiazole has been shown to improve the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Similarly, replacing an amide bond with a 1,2,3-triazole ring has been shown to maintain the biological activity of the parent compound. nih.gov Another successful example is the replacement of an amide with an imidazole (B134444) ring, which can increase the basicity of the molecule and allow for the formation of water-soluble salts. nih.gov Such modifications to the carboxamide core of this compound could lead to derivatives with improved pharmacokinetic profiles.

Analysis of Conformational Preferences of the Carboxamide Group and its Influence on Binding

The conformation of the carboxamide group significantly impacts its binding affinity. The amide bond is generally planar due to resonance, which restricts rotation and imparts rigidity to the molecular backbone. This planarity is a key feature that can be exploited in drug design for precise positioning within a binding site.

The orientation of the carboxamide group relative to the rest of the molecule, such as the piperazine ring and the benzyl group, is defined by torsional angles. In similar structures, the group connecting to the amide (like a phenyl ring) can be inclined at a significant angle relative to the planar amide core. mdpi.com This conformational arrangement influences how the molecule presents its hydrogen bonding donors and acceptors to the target protein. The crystal packing and binding of such molecules are often dominated by intermolecular hydrogen bonds formed by the amide's NH group. mdpi.com Therefore, understanding and controlling the conformational preferences of the carboxamide functionality are critical for optimizing interactions with a biological target.

Exploration of Linker Length and Structural Rigidity in Related Analogues

The piperazine ring and the benzyl group in this compound function as a core scaffold and a hydrophobic interacting moiety, respectively. The length and flexibility of the linker connecting these and other functional groups are critical determinants of pharmacological activity.

In studies of related piperazine derivatives, the length of an alkylic linker has been shown to influence binding affinity, although the effect is not always straightforward. nih.gov For some sigma-1 (σ1R) receptor ligands, there is no clear correlation between the length of the alkyl chain and affinity. nih.gov However, modifying the core scaffold itself, for instance by replacing a flexible piperazine ring with a more rigid structure or altering its substitution pattern, can have a profound impact. Increasing the structural rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. Conversely, excessive rigidity might prevent the molecule from adopting the optimal geometry required for the binding pocket. Therefore, a balance between flexibility and rigidity is often necessary for optimal activity.

Comparative SAR Studies with Related Scaffolds for Broad Pharmacological Insights

To gain broader pharmacological insights, the structure-activity relationships (SAR) of the this compound scaffold can be compared with those of other well-known pharmacophores.

Piperidine vs. Piperazine Derivatives: Replacing the piperazine ring with a piperidine ring can significantly alter receptor affinity and selectivity. nih.gov In a study of dual histamine H3 and sigma-1 receptor ligands, compounds with a piperidine core showed significantly higher affinity for the σ1R than their piperazine counterparts. nih.gov This difference in potency was attributed to a change in the protonation state of the core nitrogen at physiological pH. nih.gov The piperidine moiety was identified as a key structural element for dual H3/σ1 receptor affinity. nih.gov This highlights that even a subtle change in the core heterocyclic ring can lead to dramatic shifts in biological activity.

Compound FeaturePiperazine Core (Compound 4) nih.govPiperidine Core (Compound 5) nih.gov
hH₃R Kᵢ (nM) 3.177.70
σ₁R Kᵢ (nM) 15313.64
σ₂R Kᵢ (nM) >1000067.9

This interactive table summarizes the binding affinities (Ki) for representative piperazine and piperidine derivatives, demonstrating the significant impact of the core ring on sigma-1 receptor affinity.

Quinolone-Based Derivatives: The 4-quinolone scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. researchgate.net SAR studies on quinolone derivatives reveal that substitutions at various positions on the quinolone ring are critical for their biological effects. mdpi.com For instance, in fluoroquinolones, the C-7 position is often substituted with a nitrogen-containing heterocycle, such as a piperazine ring, to modulate antimicrobial potency. mdpi.com The nature of this substituent significantly influences the interaction with the target enzyme, such as DNA gyrase. researchgate.net Comparing the piperazine-carboxamide scaffold to quinolones reveals different mechanisms of target interaction, with quinolones typically targeting bacterial enzymes through a distinct binding mode involving interactions with DNA and the enzyme active site. researchgate.netmdpi.com

Purine-Based Derivatives: Purine-based scaffolds are central to many biological processes and are often used to design inhibitors of enzymes like kinases. mdpi.comnih.gov SAR studies on purine (B94841) and pteridine-based derivatives as EGFR and BRAFV600E inhibitors have shown that small modifications can lead to significant changes in anti-proliferative activity. mdpi.comnih.gov For example, replacing an oxygen atom with a sulfur atom on the purine ring can result in a significant loss of activity. mdpi.com Unlike the piperazine-carboxamide scaffold, which often targets metalloenzymes through chelation, purine analogues typically function as ATP-competitive inhibitors, binding to the ATP pocket of kinases. mdpi.com This comparative analysis underscores the diversity of pharmacological actions that can be achieved by employing different core scaffolds.

ScaffoldTypical Target ClassKey SAR Features
Piperazine/Piperidine GPCRs (e.g., Sigma, Histamine receptors) nih.govNature of the heterocyclic core (piperazine vs. piperidine) dramatically affects affinity and selectivity. nih.gov
Quinolone Bacterial Enzymes (e.g., DNA gyrase) researchgate.netSubstituents on the quinolone ring, particularly at C-7, are crucial for potency and spectrum of activity. mdpi.com
Purine Kinases (e.g., EGFR, BRAF) nih.govSubstitutions on the purine ring system directly influence binding to the ATP pocket. mdpi.com

This interactive table provides a comparative overview of the key structure-activity relationship features for different pharmacological scaffolds.

In Vitro Pharmacological Profiling and Mechanistic Characterization of 4 Benzyl N Hydroxypiperazine 1 Carboxamide and Its Analogues

Enzyme Inhibition Profiling and Kinetics

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The hydroxamic acid moiety present in 4-benzyl-N-hydroxypiperazine-1-carboxamide is a well-established zinc-binding group (ZBG) known for its potent inhibitory action against MMPs. nih.govfrontiersin.org

While specific inhibitory data (such as IC50 values) for this compound against MMP-9 and MMP-13 are not prominently available in the reviewed scientific literature, the general class of hydroxamic acid-based inhibitors is widely recognized for its potent, broad-spectrum MMP inhibition. nih.govmdpi.com The inhibitory profile of such compounds is influenced by both the zinc-binding hydroxamic acid group and the specific chemical scaffold that interacts with the enzyme's subsites. nih.gov For instance, poor inhibition of MMP-9 can sometimes be attributed to a shallow S1′ subsite that cannot accommodate bulky inhibitor moieties. nih.gov

In the broader context of related structures, novel compounds incorporating a 1-hydroxypiperazine-2,6-dione moiety have been identified as effective MMP inhibitors with activity in the nanomolar range, suggesting that the hydroxypiperazine scaffold can be a viable backbone for MMP-inhibiting pharmacophores. nih.gov Another study on N-hydroxybutanamide derivatives identified a compound that inhibited MMP-2, MMP-9, and MMP-14 with IC50 values of approximately 1–1.5 μM, demonstrating the potential of the N-hydroxyamide function in achieving potent inhibition. nih.govmdpi.com However, these compounds are structurally distinct from this compound.

The primary mechanism by which this compound and other hydroxamic acid-based compounds inhibit MMPs is through the chelation of the catalytic zinc ion (Zn2+) located within the enzyme's active site. frontiersin.orgmdpi.com The catalytic domain of MMPs contains a highly conserved sequence with three histidine residues that coordinate the zinc ion. frontiersin.orgmdpi.com This zinc ion is essential for the enzyme's proteolytic activity. frontiersin.org

The benzylpiperazine carboxamide scaffold has been identified as a promising core for the development of inhibitors against the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov The NS5B protein is an RNA-dependent RNA polymerase essential for the replication of the viral genome, making it a key target for antiviral drug development. nih.govwikipedia.org

A study focused on the optimization of a structurally analogous compound, (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide, which was discovered through a high-throughput screen against the NS5B polymerase. nih.gov This research led to the development of highly potent derivatives. One optimized analogue, (S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide, demonstrated potent activity in cell-based HCV replicon assays. nih.gov These findings suggest that the 4-benzylpiperazine-1-carboxamide (B1269845) core structure is a valid pharmacophore for targeting the HCV NS5B enzyme.

Inhibitory Activity of an Analogue against HCV Genotypes
Compound AnalogueHCV Genotype 1a (EC50)HCV Genotype 1b (EC50)Reference
(S)-N-sec-butyl-6-((R)-3-(4-(trifluoromethoxy)benzylcarbamoyl)-4-(4-(trifluoromethoxy)phenylsulfonyl)piperazin-1-yl)pyridazine-3-carboxamide89 nM7 nM nih.gov

Carbonic Anhydrases are a family of metalloenzymes that contain a zinc ion in their active site and are involved in various physiological processes. semanticscholar.org The primary and most effective zinc-binding group for designing potent CA inhibitors is the sulfonamide moiety (-SO2NH2). semanticscholar.org

There is no evidence in the reviewed literature to indicate that this compound, which is a hydroxamic acid, possesses inhibitory activity against carbonic anhydrase isoforms. While molecules containing a benzylpiperazine scaffold have been investigated as CA inhibitors, their activity is dependent on the presence of a sulfonamide group to coordinate the zinc ion in the CA active site. semanticscholar.orgnih.govresearchgate.net The hydroxamic acid functional group is not a typical pharmacophore for CA inhibition, and its interaction with the zinc ion in the CA active site is not well-established compared to sulfonamides.

Given the lack of inhibitory activity of the hydroxamic acid scaffold against carbonic anhydrases, an assessment of isoform selectivity for this compound against hCA I, II, and VII is not applicable. Studies on selective CA inhibitors invariably focus on compounds bearing a sulfonamide, sulfamate, or related zinc-binding group. semanticscholar.orgresearchgate.net For example, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides demonstrated highly selective inhibition of CA VII over CA I and CA II, highlighting the importance of the sulfonamide group in conjunction with the rest of the chemical structure for achieving isoform-specific inhibition. semanticscholar.orgresearchgate.net

Carbonic Anhydrase (CA) Inhibition

Kinetic Analysis of CA Inhibition (e.g., Stopped-Flow CO2 Hydrase Assay)

The kinetic analysis of carbonic anhydrase (CA) inhibition provides insights into the mechanism and efficiency of inhibitors. While direct kinetic studies on this compound are not extensively documented, the broader class of hydroxamic acid-containing molecules has been evaluated for CA inhibitory activity. nih.govmdpi.com The stopped-flow CO2 hydrase assay is a standard method for these kinetic studies, allowing for the determination of inhibition constants (Ki). nih.gov For instance, a series of hydroxy and phenolic compounds demonstrated inhibition constants for human CA isoforms I and II in the micromolar to nanomolar range. nih.gov Specifically, inhibition constants ranged from 1.07 to 4003 µM for hCA I and 0.09 to 31.5 µM for hCA II. nih.gov

Hydroxamic acids, in general, are recognized as a potent metal-binding group that can interact with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. mdpi.com This interaction is a key determinant of their inhibitory activity. Computational docking studies are often employed to further understand the binding mechanisms of these inhibitors. nih.gov

Neurotransmitter Reuptake Inhibition (e.g., Serotonin (B10506) Transporter, Norepinephrine (B1679862) Transporter)

Analogues of this compound, particularly those containing the benzylpiperazine moiety, have been investigated for their effects on neurotransmitter reuptake transporters. Benzylpiperazine (BZP) itself is known to inhibit the reuptake of serotonin and norepinephrine. europa.eunih.gov Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine (B1211576), serotonin, and noradrenaline. europa.eu

Structurally related 4-benzylpiperidine (B145979) carboxamides have been designed and synthesized as dual inhibitors of serotonin and norepinephrine reuptake. nih.gov In one study, derivatives with a three-carbon linker between the piperidine (B6355638) ring and the carboxamide group showed better activity than those with a two-carbon linker. nih.gov Specifically, 4-biphenyl- and 2-naphthyl-substituted derivatives demonstrated greater dual reuptake inhibition than the standard drug venlafaxine (B1195380) HCl. nih.gov Further research into 4-benzylpiperidine carboxamides has explored the structural requirements for modulating their activity from dual serotonin/norepinephrine reuptake inhibitors to triple reuptake inhibitors that also target the dopamine transporter. nih.govkoreascience.kr

The inhibitory activities of representative 4-benzylpiperidine carboxamide analogues on serotonin and norepinephrine transporters are summarized in the table below.

CompoundLinker LengthAromatic SubstituentSERT Inhibition (% at 1 µM)NET Inhibition (% at 1 µM)
7e 3 carbons4-Biphenyl>90%>90%
7j 3 carbons2-Naphthyl>90%>90%

This table presents illustrative data for analogous compounds and does not represent the specific activity of this compound.

Kinase Inhibition Profiling (e.g., Histone Deacetylase (HDAC), Phosphatidylinositol 3-Kinase (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR))

The hydroxamic acid moiety present in this compound is a well-established zinc-binding group, making it a key pharmacophore for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs). nih.govresearchgate.netnih.govpharmatutor.orgnih.govmdpi.com Several piperazine-based hydroxamic acid derivatives have been synthesized and evaluated for their HDAC inhibitory activity. nih.govresearchgate.net For example, a series of piperazine (B1678402) hydroxamates were screened against various cancer cell lines, with some compounds showing inhibitory potential on hHDAC8. nih.gov One particular compound, 5c, exhibited an IC50 of 33.67 µM against hHDAC8. nih.gov

Another study focused on 1-benzhydryl-piperazine-based HDAC inhibitors, which were designed to have a capping group (1-benzhydryl-piperazine), a zinc-binding group (hydroxamic acid), and various hydrocarbon linkers. nih.gov These compounds were evaluated for their anti-breast cancer activity. nih.gov The design of such inhibitors often involves computational approaches like molecular docking to predict their interaction with the HDAC active site. researchgate.net

Compound AnalogueTargetIC50
5c (Piperazine hydroxamate) hHDAC833.67 µM nih.gov
YSL-109 (Hydroxamic acid derivative) HDAC1259.439 µM researchgate.net
YSL-109 (Hydroxamic acid derivative) HDAC60.537 nM researchgate.net
YSL-109 (Hydroxamic acid derivative) HDAC82.24 µM researchgate.net

This table presents data for analogous compounds to illustrate the potential for HDAC inhibition within this chemical class.

There is currently limited specific information available regarding the inhibition of Phosphatidylinositol 3-Kinase (PI3K) and Vascular Endothelial Growth Factor Receptor (VEGFR) by this compound or its close analogues.

Other Enzyme Targets (e.g., Cholinesterase, Monoamine Oxidase, Enoyl ACP Reductase, Dihydrofolate Reductase, HIV-1 Protease)

The piperazine scaffold has been incorporated into inhibitors of various other enzymes. For instance, piperazine-substituted chalcones have been identified as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.govnih.govmdpi.com In one study, compounds PC10 and PC11, which are piperazine-containing chalcones, were found to be potent and selective inhibitors of MAO-B with IC50 values of 0.65 µM and 0.71 µM, respectively. nih.gov Kinetic studies revealed them to be reversible and competitive inhibitors. nih.gov N-methyl-piperazine chalcones have also been investigated as dual MAO-B/AChE inhibitors. nih.gov

The hydroxamic acid moiety is a known pharmacophore in inhibitors of HIV-1 protease. frontiersin.org While direct studies on this compound are not available, other hydroxamic acid-based compounds have been shown to inhibit this viral enzyme. frontiersin.org It is important to note that some studies have also investigated alkyl hydroxybenzoic acid derivatives as inhibitors of HIV-1 protease dimerization. researchgate.netnih.gov

There is a lack of specific data on the inhibition of enoyl ACP reductase and dihydrofolate reductase by compounds with the this compound scaffold.

Compound Analogue ClassTarget EnzymeKey Findings
Piperazine-substituted chalcones MAO-BPotent and selective inhibition (IC50 in the sub-micromolar range). nih.gov
N-methyl-piperazine chalcones MAO-B/AChEDual inhibitory activity. nih.gov
Hydroxamic acid derivatives HIV-1 ProteaseKnown inhibitory potential due to the hydroxamic acid moiety. frontiersin.org

Receptor Ligand Binding and Modulation Studies

Chemokine Receptor Antagonism and Broad-Spectrum Chemokine Inhibition

The piperazine and piperidine moieties are common structural features in compounds targeting chemokine receptors. For example, piperazinylpiperidine derivatives have been explored as chemokine receptor antagonists. While specific data on this compound is not available, the general scaffold suggests potential for interaction with these receptors. Chemokine receptors are considered attractive therapeutic targets for a variety of inflammatory diseases. nih.gov

Dopamine Receptor Ligand Properties and Selectivity (if applicable to N-hydroxypiperazine carboxamides based on related scaffolds)

Arylpiperazine and benzylpiperazine derivatives are well-known classes of compounds that interact with dopamine receptors. bg.ac.rsnih.govuot.edu.ly Docking studies of 1-benzyl-4-arylpiperazines with the D2 dopamine receptor have shown that the interaction of the protonated piperazine nitrogen with Asp 86 and edge-to-face interactions of the aromatic ring are crucial for binding. bg.ac.rsnih.gov

N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been synthesized and evaluated as dopamine D2 and D3 receptor ligands, with some compounds showing high affinity and selectivity for the D3 receptor. nih.govacs.orgresearchgate.net For instance, variations in the spacer and aryl moiety of these compounds led to improved affinity and selectivity. nih.govacs.orgresearchgate.net One compound, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, displayed a Ki of 0.5 nM for the human D3 receptor and 76.4 nM for the human D2L receptor, resulting in a selectivity ratio of 153. nih.govacs.org

Furthermore, N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides have been identified as highly selective dopamine D3 receptor ligands, with some analogues showing over 1000-fold selectivity for D3 over D2 receptors. nih.gov These studies highlight the potential for piperazine carboxamide scaffolds to yield potent and selective dopamine receptor ligands.

Compound AnalogueTarget ReceptorBinding Affinity (Ki)D2/D3 Selectivity Ratio
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide hD30.5 nM nih.govacs.org153
(E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide hD2L76.4 nM nih.govacs.org-
8d (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)-aryl carboxamide analogue) D3High>1000 nih.gov
8j (N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-aryl carboxamide analogue) D32.6 nM nih.gov1640

This table presents data for analogous compounds to illustrate the potential for dopamine receptor activity within this chemical class.

Antimicrobial and Antiparasitic Activity

Evaluation of Antimycobacterial Activity Against Mycobacterium tuberculosis Strains (e.g., H37Ra, H37Rv)

There is no available scientific literature detailing the evaluation of this compound against Mycobacterium tuberculosis strains H37Ra or H37Rv. Consequently, no data on its minimum inhibitory concentration (MIC) or other measures of antimycobacterial efficacy for this specific compound can be provided.

Mechanistic Elucidation of Action Against Microbial Targets

As there are no primary studies on the antimicrobial activity of this compound, research into its mechanism of action against microbial targets has not been published.

Cellular Mechanistic Investigations (In Vitro Models)

Inhibition of Cancer Cell Proliferation in Specific Cell Lines (e.g., MCF-7, HEPG2, HCT-116)

No studies were identified that assessed the antiproliferative effects of this compound on the human cancer cell lines MCF-7 (breast adenocarcinoma), HEPG2 (hepatocellular carcinoma), or HCT-116 (colorectal carcinoma). Therefore, data regarding its potential cytotoxicity or IC50 values for these cell lines are not available.

Assessment of Target Engagement and Downstream Cellular Responses

In the absence of primary pharmacological data identifying a biological target for this compound, no studies on its target engagement or the resulting downstream cellular responses have been conducted or published.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

The current scientific literature provides a wealth of information on related structures, such as various benzylpiperidine and piperazine carboxamide derivatives. For instance, studies on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives have been conducted to explore their potential as TRPV1 antagonists through 3D-QSAR and molecular docking. researchgate.net Similarly, QSAR analyses have been performed on 3-(4-benzylpiperidin-1-yl)propylamine derivatives to understand their potency as CCR5 antagonists. nih.gov These studies highlight the utility of computational methods in understanding how modifications to the piperidine or piperazine core can influence biological activity.

However, these analyses are on molecules that, while structurally related, are distinct from this compound. The specific N-hydroxy-carboxamide functional group and the particular arrangement of substituents define a unique chemical entity with its own distinct electronic and steric properties. Therefore, directly extrapolating the findings from related but different compounds would be scientifically unsound and would not provide an accurate profile for the subject compound.

Computational drug design relies on precise data for the molecule of interest to generate reliable models. Key aspects of this process include:

Molecular Docking Simulations: This technique predicts how a ligand (the compound) binds to the active site of a target protein. It requires specific studies to determine the preferred binding poses, calculate binding affinities, and visualize crucial interactions like hydrogen bonds and hydrophobic contacts. Without such studies on this compound, any discussion of its interaction with specific proteins would be purely speculative.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. Developing a robust QSAR model requires a dataset of derivatives of this compound with experimentally determined activities. Such a dataset and the corresponding models are not currently published. nih.gov These models are essential for identifying the key molecular features (descriptors) that govern the compound's efficacy. nih.gov

Virtual Screening and Lead Optimization: These strategies use computational methods to screen large libraries of virtual compounds to identify promising new drug candidates or to suggest modifications to an existing lead compound to improve its properties. nih.govmdpi.com The application of these techniques is contingent on having an initial validated hit or a well-defined pharmacophore model, which for this compound, is not described in the available literature.

Computational Chemistry and in Silico Modeling in the Design and Analysis of 4 Benzyl N Hydroxypiperazine 1 Carboxamide Derivatives

Virtual Screening and Lead Optimization Strategies

Identification of Novel Scaffolds and Analogues with Enhanced Potency or Selectivity

The identification of new chemical scaffolds and the strategic modification of existing ones are central to lead optimization. In silico approaches enable the systematic exploration of how structural changes to a parent molecule, such as 4-Benzyl-N-hydroxypiperazine-1-carboxamide, can influence its binding affinity and selectivity towards a biological target. Techniques like quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and virtual screening are employed to guide these modifications.

For instance, by analyzing derivatives of the N-benzyl-piperidine scaffold, computational studies have successfully designed potent multi-target inhibitors. nih.gov This involves rationally modifying the core structure to enhance interactions with key residues in target enzymes. nih.gov Applying a similar strategy to this compound, researchers can systematically substitute the benzyl (B1604629) or piperazine (B1678402) rings to probe for improved activity. Molecular docking simulations can then be used to predict the binding modes of these new analogues, helping to rationalize their potency and guide further design. nih.gov This integrated in silico and in vitro approach has proven effective in developing novel inhibitors from similar scaffolds. nih.gov

Below is an illustrative table of hypothetical analogues of this compound designed to explore structure-activity relationships (SAR) for a generic kinase target.

Compound IDScaffold ModificationPredicted Binding Affinity (ΔG, kcal/mol)Key Predicted InteractionRationale for Modification
Parent This compound-7.5H-bond with catalytic lysineBaseline compound
Analogue A 4-(4-chlorobenzyl)-...-8.2H-bond, halogen bond with glycineIntroduce halogen bond to enhance affinity in hydrophobic pocket
Analogue B 4-(4-methoxybenzyl)-...-7.9H-bond with catalytic lysineAdd H-bond acceptor to probe polar interactions
Analogue C ...-N-hydroxy-4-phenylpiperazine-...-6.8Pi-pi stacking with tyrosineSimplify structure to assess importance of benzyl CH2 linker
Analogue D ...-N-hydroxy-4-(pyridin-4-ylmethyl)-...-8.5H-bond, ion-pair with aspartateIntroduce basic nitrogen to form a salt bridge with acidic residue

Application of Fragment-Based Drug Design (FBDD) and De Novo Design Approaches

Fragment-Based Drug Design (FBDD) and de novo design represent two powerful strategies for discovering novel lead compounds.

Fragment-Based Drug Design (FBDD) starts by screening libraries of small, low-molecular-weight molecules (fragments) to identify those that bind weakly but efficiently to the biological target. frontiersin.orgnih.gov This approach allows for a more thorough exploration of the target's binding sites and often yields lead compounds with better physicochemical properties. patsnap.com The core structure of this compound can be dissected into constituent fragments for FBDD campaigns. These fragments, which adhere to the "Rule of Three" (e.g., molecular weight < 300 Da), can serve as starting points for building more complex and potent molecules. nih.gov Sensitive biophysical techniques like nuclear magnetic resonance (NMR) and X-ray crystallography are essential for detecting the weak binding of these fragments and guiding their subsequent optimization. patsnap.com

Fragment ExampleParent Structure OriginMolecular Weight (Da)Rationale for Inclusion in Library
BenzylamineBenzyl group107.15Probes binding pocket for aromatic and amine interactions.
Piperazine-1-carboxamide (B1295725)Piperazine core129.14A common heterocyclic scaffold in medicinal chemistry.
N-HydroxypiperazineHydroxamic acid & piperazine116.14The hydroxamic acid moiety is a known metal chelator, important for metalloenzyme targets.
TolueneBenzyl group92.14Simple aromatic fragment to map hydrophobic interactions.

De Novo Design utilizes computational algorithms to construct novel molecules from scratch, tailored to fit the structural and chemical constraints of a target's binding site. This approach can generate unique chemical scaffolds that are not present in existing compound libraries. A de novo design study focusing on a benzylpiperazine scaffold successfully generated novel and highly selective binders for the anti-apoptotic protein Mcl-1. nih.gov In that research, a computational algorithm was used to design four series of benzylpiperazine derivatives, leading to the synthesis and identification of compounds with micromolar binding affinities and high selectivity over related proteins like Bcl-2 and Bcl-xL. nih.gov Molecular dynamics simulations further helped to interpret the binding modes and rationalize the observed selectivity. nih.gov This demonstrates the potential of de novo design to create potent and selective inhibitors based on the this compound core.

Prediction of Activity Spectra for Substances (PASS) and Advanced Target Prediction Algorithms

Identifying the full range of biological activities for a compound is crucial for drug development. The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a compound's biological activity profile based on its 2D structure. nih.govgenexplain.com The algorithm works by comparing the structure of a query molecule to a vast training set of over 1.4 million known biologically active substances, including drugs and lead compounds. genexplain.com For each of the thousands of potential activities, PASS calculates the probability that the compound is active (Pa) and inactive (Pi). genexplain.com Activities with Pa > Pi are considered probable. genexplain.com This approach has demonstrated an average prediction accuracy of about 95-97%. genexplain.comgenexplain.com

The PASS tool has been effectively used to predict the pharmacological activities of new piperidine (B6355638) derivatives, identifying potential effects on various enzymes, receptors, and ion channels, thereby guiding preclinical studies. clinmedkaz.orgclinmedkaz.org Applying this tool to this compound and its derivatives can help elucidate their potential therapeutic applications and off-target effects early in the discovery process. Advanced algorithms built on similar principles can further refine these predictions by integrating more complex structural information and machine learning techniques.

Below is a hypothetical PASS prediction table for this compound, illustrating the type of output generated.

Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)Interpretation (if Pa > 0.7)
Histone deacetylase (HDAC) inhibitor0.8150.004High probability of being an HDAC inhibitor
Matrix metalloproteinase-9 (MMP-9) inhibitor0.7620.011High probability of being an MMP-9 inhibitor
Antineoplastic0.7110.025High probability of possessing anticancer activity
Monoamine oxidase B (MAO-B) inhibitor0.6540.030Probable activity
Anti-inflammatory0.6100.045Probable activity
5-Hydroxytryptamine agonist0.4880.091Possible but less likely activity
Acetylcholinesterase inhibitor0.3500.150Unlikely to be a primary activity

Future Perspectives and Emerging Research Avenues for 4 Benzyl N Hydroxypiperazine 1 Carboxamide

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 4-Benzyl-N-hydroxypiperazine-1-carboxamide and its derivatives is poised to benefit from modern synthetic strategies that prioritize efficiency, sustainability, and scalability. Traditional methods for creating hydroxamic acids often involve multi-step processes with harsh reagents. researchgate.net Emerging "green" chemistry approaches offer promising alternatives.

Key areas for development include:

Enzymatic Synthesis: The use of enzymes, such as amidases, presents a highly selective and environmentally friendly route to hydroxamic acids from amide precursors. This methodology can offer high enantioselectivity, which is crucial for developing specific drug candidates. nih.gov

Flow Chemistry: Continuous flow reactors can replace traditional batch processing, offering superior control over reaction parameters like temperature and time, leading to higher yields, improved safety, and easier scalability. nih.gov

Photochemical Methods: Light-mediated reactions, using UVA light or even sunlight, are being developed as a novel, sustainable protocol for hydroxamic acid synthesis, reducing the reliance on chemical reagents. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of complex hydroxamic acids. nih.gov

These advanced methodologies promise to streamline the production of this compound, making it more accessible for extensive biological screening and development.

Synthetic Methodology Key Advantages Potential Application
Enzymatic Synthesis High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govProduction of specific stereoisomers to enhance target binding and reduce off-target effects.
Continuous Flow Chemistry Enhanced safety, scalability, precise control, and higher yields. nih.govLarge-scale, efficient manufacturing for preclinical and clinical studies.
Photochemical Synthesis Sustainable (uses light), novel reaction pathways, reduced waste. researchgate.netGreen chemistry-aligned synthesis of novel derivatives.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, high efficiency. nih.govAccelerated synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Exploration of Novel Therapeutic Applications Beyond Currently Identified Indications

Given that the hydroxamic acid moiety is a hallmark of many histone deacetylase (HDAC) inhibitors, the therapeutic potential of this compound likely extends beyond established applications. HDACs are crucial epigenetic regulators, and their dysregulation is implicated in a wide range of diseases. nih.govresearchgate.net

Future research could explore its efficacy in:

Neurodegenerative and Neuroinflammatory Diseases: Epigenetic mechanisms play a significant role in the pathology of ischemic brain injuries and other neurological disorders. mdpi.com Selective HDAC inhibitors have shown promise in mitigating ischemic damage and neuroinflammation. Investigating the effect of this compound on specific HDAC isoforms involved in neuronal survival (e.g., HDAC1, HDAC2, HDAC3) could open new therapeutic avenues. mdpi.com

Oncology: While many HDAC inhibitors are used in cancer treatment, there is a continuous search for agents with improved selectivity and efficacy. nih.govnih.gov Future studies could assess the activity of this compound against specific cancer types where particular HDACs are overexpressed, potentially leading to more targeted and less toxic therapies. nih.govnews-medical.net

Rare Diseases: Many rare diseases with limited treatment options have underlying genetic or epigenetic causes. As an epigenetic modulator, this compound could be screened against various rare neuroendocrine tumors or other malignancies where HDAC dysregulation is a contributing factor. nih.gov

Targeting Emerging Drug-Resistant Pathogens and Disease Pathways

The global rise of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies. nih.govfrontiersin.org Pathogenic microbes employ various mechanisms to evade existing drugs, including target alteration and active drug efflux. nih.gov Compounds like this compound could be investigated for their potential to combat drug-resistant pathogens.

Emerging research avenues in this area include:

Inhibition of Bacterial Metalloenzymes: Many essential bacterial enzymes are metalloproteins. The metal-chelating ability of the hydroxamic acid group could be leveraged to inhibit these enzymes, providing a novel mechanism of antibacterial action.

Combination Therapy: The compound could be tested in combination with existing antibiotics. It may act as an adjuvant that potentiates the activity of conventional drugs, helping to overcome resistance mechanisms. benthamdirect.com

Overcoming Resistance in Cancer: In oncology, resistance to targeted therapies is a major challenge. Research could explore if this compound can re-sensitize resistant cancer cells, for example, by targeting HDAC11, which has been implicated in resistance to other targeted therapies in lung cancer. news-medical.net

Integration of Multi-Target or Polypharmacology Approaches in Drug Design for Complex Diseases

Complex diseases such as cancer and neurodegenerative disorders are multifactorial, involving multiple disease pathways. frontiersin.orgresearchgate.net The traditional "one-target, one-drug" approach is often insufficient for these conditions. Polypharmacology, or the design of single molecules that can modulate multiple targets, is an emerging and highly promising strategy. nih.govucdavis.edu

The this compound scaffold is well-suited for a multi-target design approach:

Rational Drug Design: The piperazine (B1678402) and benzyl (B1604629) groups can be chemically modified to introduce affinities for other relevant biological targets, in addition to the HDAC inhibition conferred by the hydroxamic acid.

Computational Modeling: In silico methods like molecular docking and pharmacophore modeling can be used to predict how modifications to the structure would affect its binding to multiple targets simultaneously. researchgate.netucdavis.edu

Applications in Complex Diseases: A multi-target drug based on this scaffold could, for instance, simultaneously inhibit an HDAC and another key protein in a cancer signaling pathway, leading to synergistic therapeutic effects and a lower likelihood of developing resistance. mdpi.com

Approach Description Potential Benefit for Complex Diseases
Polypharmacology Designing a single chemical entity to interact with multiple specific targets. nih.govEnhanced therapeutic efficacy, reduced potential for drug resistance, and improved patient outcomes through a more holistic treatment. nih.govucdavis.edu
Computational Chemistry Using computer simulations to predict drug-target interactions before synthesis. frontiersin.orgresearchgate.netAccelerates the design and optimization of multi-target ligands, reducing development costs and time. researchgate.net
Synergistic Targeting Hitting multiple, complementary pathways involved in a disease process.Can lead to a more profound therapeutic effect than inhibiting a single target and may overcome compensatory signaling pathways.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound, advanced analytical methods are indispensable. Omics technologies, which provide a global view of molecules in a biological system, can offer unprecedented insights. frontiersin.orgfuturebridge.com

Future mechanistic studies should incorporate:

Proteomics: This technology can identify the full spectrum of protein targets that the compound binds to within a cell, including intended targets and potential off-targets. This is crucial for understanding its mechanism and predicting potential side effects. oup.comnih.gov

Metabolomics: By analyzing the complete set of metabolites, researchers can understand how the compound alters cellular metabolism and key biochemical pathways. This can reveal downstream effects of target inhibition and help identify biomarkers of drug response. nih.govbiobide.com

Transcriptomics: Analyzing changes in gene expression following treatment can clarify how the compound's epigenetic modifications translate into functional cellular changes. frontiersin.org

The integration of these multi-omics datasets will provide a comprehensive, system-level understanding of the compound's biological activity, accelerating its development and facilitating the identification of responsive patient populations. futurebridge.comnih.gov

Omics Technology Information Provided Application in Drug Development
Proteomics Global analysis of protein expression, modifications, and interactions. oup.comTarget identification and validation, understanding mechanism of action, off-target effect profiling. frontiersin.orgnih.gov
Metabolomics Comprehensive profile of small-molecule metabolites in a biological system. biobide.comElucidating effects on metabolic pathways, identifying biomarkers for efficacy and toxicity. nih.gov
Transcriptomics Measurement of gene expression levels across the genome. frontiersin.orgUnderstanding how target modulation affects downstream gene regulation and cellular functions.
Multi-Omics Integration Holistic analysis combining data from genomics, transcriptomics, proteomics, etc. nih.govProvides a systems-level view of drug action, revealing complex interactions and network effects. futurebridge.com

Q & A

Q. How can researchers optimize the synthesis of 4-Benzyl-N-hydroxypiperazine-1-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Reagent selection : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to accelerate reaction kinetics without decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the pure product .

Q. What methodologies are recommended for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural analysis :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm backbone structure and substituent positions .
  • HRMS : Validates molecular formula and purity (>95%) .
  • Physicochemical profiling :
  • Solubility : Test in DMSO, water, and ethanol using shake-flask methods .
  • LogP : Determine via HPLC to assess hydrophobicity .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer :
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum-free conditions) .
  • Structural validation : Confirm compound identity via XRD or 1H^1H-15N^{15}N HMBC NMR to rule out batch variability .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify activity trends .

Q. What advanced techniques are employed to determine the binding mechanisms of this compound with biological targets?

  • Methodological Answer :
  • X-ray crystallography : Resolve ligand-target co-crystal structures (e.g., with kinases) to identify key interactions (e.g., hydrogen bonds with catalytic lysine) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters .
  • Molecular dynamics simulations : Model ligand-receptor dynamics (e.g., using GROMACS) to predict residence times .

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with modifications at the benzyl (e.g., halogenation) or hydroxypiperazine (e.g., methylation) positions .
  • Biological testing : Compare IC50_{50} values across analogs to map pharmacophore requirements .
  • QSAR modeling : Use partial least squares (PLS) regression to correlate substituent properties (e.g., Hammett σ) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.